molecular formula C16H15ClN2O3 B2810413 1-(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide CAS No. 380563-28-0

1-(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide

Cat. No.: B2810413
CAS No.: 380563-28-0
M. Wt: 318.76
InChI Key: JBMKSILOCSVHGX-UHFFFAOYSA-N
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Description

1-(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide is a chemical compound with significant potential in scientific research and industrial applications. This compound is characterized by its unique molecular structure, which includes a chloro-naphthalene moiety and a piperidine ring, making it a valuable candidate for various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide typically involves multiple steps, starting with the chlorination of naphthalene derivatives to introduce the chloro group at the 3-position

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to streamline the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its chemical properties.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or other reduced forms.

  • Substitution: Substitution reactions can be performed to replace the chloro group or other substituents on the naphthalene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amine forms, and substituted naphthalene derivatives, each with unique chemical and biological properties.

Scientific Research Applications

1-(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide has diverse applications in scientific research, including:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It serves as a tool in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases.

  • Industry: It is utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 1-(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide is unique in its structure and properties compared to similar compounds. Some similar compounds include:

  • 1-(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid: This compound differs by the presence of a carboxylic acid group instead of an amide group.

  • 1-(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3-piperidinecarboxamide: This compound has a different piperidine ring position, leading to distinct chemical properties.

These compounds share the chloro-naphthalene moiety but differ in their functional groups and positions, resulting in varied chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3-chloro-1,4-dioxonaphthalen-2-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c17-12-13(19-7-5-9(6-8-19)16(18)22)15(21)11-4-2-1-3-10(11)14(12)20/h1-4,9H,5-8H2,(H2,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMKSILOCSVHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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